molecular formula C14H21BBrNO2 B037313 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane CAS No. 1257642-68-4

2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane

Cat. No. B037313
M. Wt: 326.04 g/mol
InChI Key: ZBXYTGCVRYVFCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane involves esterification of 2-bromophenylboronic acid with N-butyldiethanolamine (BDEA), followed by a Br/Li exchange using BuLi/THF at −78 °C. This method provides a pathway to ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, highlighting the compound's utility in synthesizing complex boron-containing molecules (Dąbrowski et al., 2007).

Molecular Structure Analysis

The crystal structure analysis of related dioxazaborocane compounds demonstrates that the presence of substituents such as a methyl group attached to the nitrogen atom or the bromophenyl group does not significantly alter the structural parameters of the dioxazaborocane ring. This insight into the molecular structure aids in understanding the compound's stability and reactivity (Sopková-de Oliveira Santos et al., 2004).

Chemical Reactions and Properties

2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane is involved in Br/Li exchange reactions, which are pivotal for the synthesis of ortho-functionalized arylboronic acids and derivatives. These reactions underscore the compound's role in creating molecules with high rotational barriers around certain bonds, indicating potential applications in designing molecules with specific rotational dynamics (Dąbrowski et al., 2007).

Physical Properties Analysis

Polymorphism, a phenomenon where a compound can exist in more than one crystal form, has been observed in similar arylboronic azaesters. Studies on such polymorphic structures provide insights into the different conformations and thermal expansion behaviors, which are crucial for understanding the physical properties and stability of these compounds under varying conditions (Durka et al., 2011).

Scientific Research Applications

Ortho-Functionalized Arylboronic Acids Synthesis

One study detailed the preparation of 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan through esterification, which undergoes Br/Li exchange to facilitate the synthesis of ortho-functionalized arylboronic acids. These reactions are pivotal for creating 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles, noted for their high rotational barrier around the Caryl bond, showcasing their potential in developing sterically hindered structures for advanced chemical applications (Dąbrowski et al., 2007).

Polymorphism and Molecular Geometry Studies

Another significant application is in the study of polymorphism and molecular geometry, as demonstrated by the analysis of polymorphic structures of arylboronic azaesters. These studies reveal differences in conformations, Hirshfeld surfaces, and fingerprint plots between polymorphs, offering insights into the molecular arrangements that could influence the development of materials with specific physical properties (Durka et al., 2011).

Selectivity in Br-Li Exchange Reactions

Research on the selectivity of Br/Li exchange reactions in dibromoaryl boronates highlights the nuanced control achievable in lithiation processes, essential for the targeted synthesis of functionalized arylboronic acids. This work underpins the strategic modifications possible at the molecular level to yield desired compounds with high specificity, pointing to the broader applicability in organic synthesis and materials science (Durka et al., 2013).

Development of New Materials

Additionally, the synthesis of new 1,3,6,2-dioxazaborocanes with various substituents opens the door to creating materials with potential applications in catalysis, polymer science, and possibly medicinal chemistry. The structural diversity and functionalization potential of these compounds allow for the exploration of new chemical spaces (Lermontova et al., 2008).

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future work could involve improving its efficacy or reducing its side effects .

properties

IUPAC Name

2-(4-bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BBrNO2/c1-2-3-8-17-9-11-18-15(19-12-10-17)13-4-6-14(16)7-5-13/h4-7H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXYTGCVRYVFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584898
Record name 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane

CAS RN

1257642-68-4
Record name 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257642-68-4
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